molecular formula C7H6N4O2 B2809941 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1713164-20-5

3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No. B2809941
CAS RN: 1713164-20-5
M. Wt: 178.151
InChI Key: VXJHBBSBNCHTOF-UHFFFAOYSA-N
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Description

3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a type of heterocyclic compound known as a pyrazolopyridine . It is part of a larger family of compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in over 5500 references .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been extensively studied . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole .


Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyridines can present two isomeric structures . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .


Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridines are diverse and have been the subject of numerous studies . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridines vary depending on the substituents present at positions N1, C3, C4, C5, and C6 . Unfortunately, specific details about the physical and chemical properties of this compound were not found in the retrieved papers.

Scientific Research Applications

Synthesis and Chemical Structure:

  • Facile Synthesis of Novel Compounds : Efficient synthesis methods have been developed for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products using condensation of pyrazole-5-amine derivatives and activated carbonyl groups (Ghaedi et al., 2015).
  • Antibacterial Screening : Synthesized compounds like 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids showed promising antibacterial properties (Maqbool et al., 2014).
  • Theoretical and Experimental Studies : Investigations into the structure and vibrational spectra of pyrazolo[3,4-b]pyridine derivatives have been conducted, contributing to a deeper understanding of these compounds' characteristics (Bahgat et al., 2009).

Biomedical Applications:

  • Antiviral Activity : Certain derivatives of 1H-pyrazolo[3,4-b]pyridine exhibited antiviral activity against various viruses such as Herpes simplex, Mayaro virus, and vesicular stomatitis virus (Bernardino et al., 2007).
  • Synthesis of Polyheterocyclic Ring Systems : The potential of 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for new polyheterocyclic ring systems with possible antibacterial properties has been explored (Abdel‐Latif et al., 2019).

Chemical Analysis and Applications:

  • Cyclizations and Reactions : Various studies have been conducted on the cyclization reactions and the synthesis of new heterocyclic systems using pyrazolo[3,4-b]pyridine derivatives (Chigorina et al., 2019).

Mechanism of Action

Target of Action

Similar compounds in the 1h-pyrazolo[3,4-b]pyridine class have been shown to have a wide range of biomedical applications

Mode of Action

Compounds in the 1h-pyrazolo[3,4-b]pyridine class are known to interact with their targets in a variety of ways . The exact interaction of this compound with its targets would depend on the specific target and the biochemical context.

Biochemical Pathways

Compounds in the 1h-pyrazolo[3,4-b]pyridine class are known to have a wide range of effects on different biochemical pathways . The exact pathways affected would depend on the specific target of the compound.

Result of Action

Compounds in the 1h-pyrazolo[3,4-b]pyridine class are known to have a wide range of effects at the molecular and cellular level . The exact effects of this compound would depend on its specific target and mode of action.

properties

IUPAC Name

3-amino-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-5-4-1-3(7(12)13)2-9-6(4)11-10-5/h1-2H,(H,12,13)(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJHBBSBNCHTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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